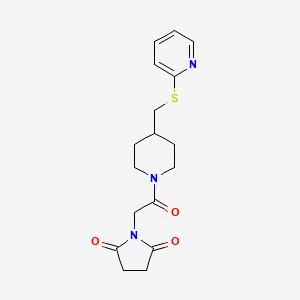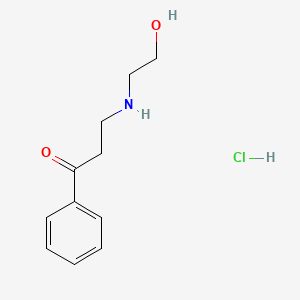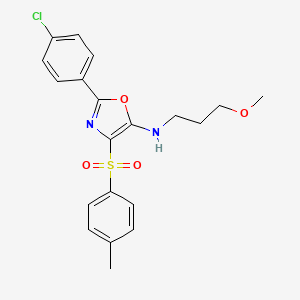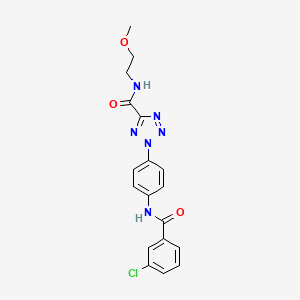
1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular formula of C17H21N3O3S and a molecular weight of 347.43. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, the pyrrolidine ring in its structure is known to undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .Scientific Research Applications
Synthesis and Chemical Reactions
- One-pot Efficient Synthesis : Related compounds have been synthesized using one-pot procedures, showcasing efficient methods for producing Nα-urethane-protected β- and γ-amino acids, which are crucial in peptide synthesis and drug development (Cal et al., 2012).
- Heterocyclic Compound Formation : α-Oxoketene O, N-acetals, similar in structure to the compound of interest, serve as starting materials for preparing a wide array of heterocyclic compounds, highlighting the versatility of these molecules in synthesizing pharmacologically active agents (Ohta et al., 2002).
Pharmaceutical and Biological Applications
- Anticonvulsant Activity : Compounds structurally related to the specified molecule have been synthesized and tested for anticonvulsant activity, demonstrating potential therapeutic applications in treating epilepsy and other seizure disorders (Kamiński et al., 2011).
- Aromatase Inhibition : Analogues similar to the compound have shown selective inhibition of aromatase, which is significant in the development of treatments for hormone-sensitive cancers such as breast cancer (Leung et al., 1987).
Material Science and Chemical Sensing
- Chemosensors for Metal Ions : Related chemical structures have been developed as chemosensors for transition metal ions, demonstrating applications in environmental monitoring and chemical analysis (Gosavi-Mirkute et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. It is noted that this product is not intended for human or veterinary use and is for research use only.
Future Directions
The pyrrolidine ring, a key feature of this compound, is a versatile scaffold in drug discovery . Future research could focus on exploring the design of new pyrrolidine compounds with different biological profiles . This could involve modifying the pharmacokinetic profile or optimizing the structure of the compound .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological and pharmacological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions can lead to various downstream effects, depending on the specific targets and the nature of the interaction.
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities . The specific effects of this compound would depend on its targets and the nature of its interaction with these targets.
properties
IUPAC Name |
1-[2-oxo-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-4-5-16(22)20(15)11-17(23)19-9-6-13(7-10-19)12-24-14-3-1-2-8-18-14/h1-3,8,13H,4-7,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYCZOCRBXZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)